molecular formula C10H9ClN2O2 B427774 Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-38-1

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B427774
CAS No.: 67625-38-1
M. Wt: 224.64g/mol
InChI Key: JWGKTXNASUZJAQ-UHFFFAOYSA-N
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Description

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an ethyl ester group, a chlorine atom at the 6-position, and an imidazo[1,2-a]pyridine core structure.

Safety and Hazards

The safety information for Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate indicates that it should be handled with care. It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound with potential biological activity . . Some studies suggest that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) , indicating that this compound may have similar targets.

Mode of Action

It is suggested that imidazo[1,2-a]pyridine analogues can exhibit significant activity against certain types of bacteria . The compound may interact with its targets, leading to changes that inhibit the growth or function of these organisms.

Biochemical Pathways

Given the potential anti-bacterial activity of imidazo[1,2-a]pyridine analogues , it is possible that this compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant

Result of Action

It is suggested that imidazo[1,2-a]pyridine analogues can induce apoptosis , which is a form of programmed cell death. This could be one of the potential effects of this compound.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base can lead to the formation of the desired imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

These compounds share the imidazo[1,2-a]pyridine core structure but differ in the substituents at the 6-position. The presence of different substituents can significantly influence their chemical reactivity and biological activity . This compound is unique due to the presence of the chlorine atom, which can participate in various substitution reactions and potentially enhance its biological activity .

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGKTXNASUZJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986998
Record name Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20986998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67625-38-1
Record name Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67625-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20986998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-chloropyridine (2.0 g, 16 mmol) [Matrix Scientific, 021118] in acetone (39 mL) was treated with ethyl bromopyruvate (2.2 mL, 16 mmol) and heated at 60° C. for 45 min. The reaction mixture was cooled to 20° C. and the suspension was filtered. The solid that was collected was washed with a small amount of cold acetone and dried in vacuo. The solid was diluted with ethanol (12 mL) and water (19 mL), heated at 65° C., and treated with sodium bicarbonate (1.6 g, 19 mmol) portionwise. The reaction mixture was cooled to 20° C. and the suspension was filtered. The solid that was collected was washed with water (4×80 mL) and dried in vacuo to give the desired product (2.6 g, 74%). LCMS for C10H10ClN2O2 (M+H)+: m/z=225.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate

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